[5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride
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Overview
Description
[5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride is a nitrogen-containing heterocyclic compound. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the azetidine and thiadiazole rings in its structure imparts unique chemical properties that make it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride typically involves the formation of the azetidine and thiadiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the azetidine ring can be synthesized through the reaction of a suitable amine with an epoxide, while the thiadiazole ring can be formed by the reaction of thiosemicarbazide with a carboxylic acid derivative. The final coupling step often involves the use of a dehydrating agent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
[5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs. These products can have varied applications depending on their chemical properties .
Scientific Research Applications
Chemistry
In chemistry, [5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent. Researchers are investigating its mechanism of action and potential therapeutic applications .
Medicine
In medicine, this compound is being explored for its potential as a pharmaceutical agent. Its unique structure and chemical properties make it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers and other materials can improve their mechanical strength, thermal stability, and resistance to degradation .
Mechanism of Action
The mechanism of action of [5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial and antifungal effects. The compound may also interact with DNA or proteins, affecting their function and leading to cell death in pathogenic organisms .
Comparison with Similar Compounds
Similar Compounds
- [5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol
- [5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;monohydrochloride
- [5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;trihydrochloride
Uniqueness
Compared to similar compounds, [5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride exhibits unique properties due to the presence of two hydrochloride groups. This enhances its solubility and stability, making it more suitable for certain applications. Additionally, its specific molecular structure allows for unique interactions with biological targets, potentially leading to more effective therapeutic outcomes .
Properties
IUPAC Name |
[5-(azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS.2ClH/c10-3-5-8-9-6(11-5)4-1-7-2-4;;/h4,7,10H,1-3H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAILLXNRDBHSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NN=C(S2)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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